4,7,10,13,16,19-Docosahexaenoic acid
Overview
Description
4,7,10,13,16,19-Docosahexaenoic acid is an omega-3 polyunsaturated fatty acid with 22 carbons and six double bonds. It is a crucial component of the human brain, cerebral cortex, skin, and retina . This compound is known for its significant role in brain development and function, as well as its anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7,10,13,16,19-Docosahexaenoic acid can be synthesized from alpha-linolenic acid through a series of desaturation and elongation reactions . These reactions are catalyzed by desaturase and elongase enzymes, which introduce double bonds and extend the carbon chain .
Industrial Production Methods
Industrially, this compound is often obtained from marine sources such as fish oil and algae oil . The extraction process involves several steps, including saponification, esterification, and purification to isolate the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19-Docosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of lipid peroxides and other oxidative products.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide under controlled conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products
Oxidation: Lipid peroxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
4,7,10,13,16,19-Docosahexaenoic acid has a wide range of applications in scientific research:
Mechanism of Action
4,7,10,13,16,19-Docosahexaenoic acid exerts its effects through several mechanisms:
Membrane Fluidity: It integrates into cell membranes, enhancing their fluidity and function.
Signaling Pathways: It modulates signaling pathways involved in inflammation and neuroprotection.
Lipid Mediators: It is converted into bioactive lipid mediators that have anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
4,7,10,13,16,19-Docosahexaenoic acid is unique among omega-3 fatty acids due to its high degree of unsaturation and its specific roles in brain and retinal function . Similar compounds include:
Eicosapentaenoic acid (5,8,11,14,17-Eicosapentaenoic acid): Another omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.
Arachidonic acid (5,8,11,14-Eicosatetraenoic acid): An omega-6 fatty acid involved in inflammatory responses.
Alpha-Linolenic acid (9,12,15-Octadecatrienoic acid): A shorter omega-3 fatty acid that serves as a precursor to this compound.
Properties
IUPAC Name |
(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMBGCFOFBJSGT-SFGLVEFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091-24-9, 391921-09-8, 6217-54-5 | |
Record name | 4,7,10,13,16,19-Docosahexaenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7,10,13,16,19-Docosahexaenoic acid, (4E,7E,10E,13E,16E,19E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391921098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7,10,13,16,19-Docosahexaenoic acid, (4Z,7Z,10Z,13Z,16Z,19Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,7,10,13,16,19-DOCOSAHEXAENOIC ACID, (4E,7E,10E,13E,16E,19E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR7NX0Z98X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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